Estragole

Catalog No.
S601013
CAS No.
140-67-0
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estragole

CAS Number

140-67-0

Product Name

Estragole

IUPAC Name

1-methoxy-4-prop-2-enylbenzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3

InChI Key

ZFMSMUAANRJZFM-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (<1 mg/ml) (NTP, 1992)
In water, 178 mg/L at 25 °C
Very soluble in ethanol, chloroform
0.178 mg/mL at 25 °C
Insoluble in water; soluble in alcohols
Soluble (in ethanol)

Synonyms

4-allylanisole, estragole, methyl chavicol

Canonical SMILES

COC1=CC=C(C=C1)CC=C

The exact mass of the compound Estragole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml) (ntp, 1992)0.00 m0.178 mg/ml at 25 °cin water, 178 mg/l at 25 °cvery soluble in ethanol, chloroform0.178 mg/ml at 25 °cinsoluble in water; soluble in alcoholssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404113. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Estragole (p-allylanisole) is a high-value phenylpropene characterized by a methoxy-substituted aromatic ring and an isolated terminal allyl group. In industrial and laboratory procurement, it is primarily sourced as a highly reactive synthetic precursor, a specialized flavor and fragrance (F&F) component, and a volatile botanical agrochemical active. Its defining structural feature—the terminal double bond—differentiates it fundamentally from its conjugated isomer, trans-anethole, granting it superior reactivity for terminal functionalizations such as hydroformylation, cross-metathesis, and controlled catalytic isomerization [1]. Consequently, estragole is prioritized in material selection when downstream processes require a reactive terminal olefin or when formulating highly volatile, non-phenolic botanical blends [2].

Attempting to substitute estragole with its closest in-class analogs, such as trans-anethole or eugenol, leads to severe process and formulation failures. In synthetic workflows, trans-anethole possesses an internal, conjugated propenyl double bond that sterically and electronically resists terminal functionalizations like hydroaminomethylation, whereas estragole's isolated allyl group reacts readily [1]. In formulation contexts, substituting estragole with eugenol introduces a reactive phenolic hydroxyl group that drastically increases the boiling point (from ~215 °C to ~254 °C) and polarity, which suppresses volatility in spatial fumigants and introduces unwanted oxidative polymerization risks during storage [2]. Furthermore, estragole delivers a distinct basil/tarragon olfactory profile that cannot be replicated by the anise/licorice notes of anethole, making them strictly non-interchangeable in F&F procurement [3].

Precursor Suitability: High-Yield, Stereoselective Isomerization to trans-Anethole

Estragole is the premier precursor for the synthesis of high-purity trans-anethole, avoiding the toxic cis-isomer byproduct associated with generic extraction or harsh base-catalyzed processes. Using a ruthenium(IV) catalyst (e.g.,[{RuCl(μ-Cl)(η3:η3-C10H16)}2] at 1 mol%), estragole undergoes almost quantitative isomerization in 5–30 minutes at 80 °C in green solvents, achieving an exceptional trans/cis stereoselectivity ratio of 99:1 [1]. In contrast, conventional base-catalyzed isomerization (NaOH/KOH at >200 °C) yields only ~60% conversion with a poor trans/cis ratio of 82:18, generating significant basic waste and unacceptable levels of toxic cis-anethole [2].

Evidence DimensionIsomerization conversion and trans-selectivity
Target Compound Data100% conversion, 99:1 trans/cis ratio (Ru-catalyzed, 80 °C)
Comparator Or BaselineGeneric base-catalyzed process (NaOH/KOH, >200 °C): ~60% conversion, 82:18 trans/cis ratio
Quantified Difference40% higher conversion and near-total elimination of the toxic cis-isomer
Conditions1 mol% Ru(IV) catalyst in water/methanol at 80 °C vs. excess NaOH/KOH at >200 °C

Procuring estragole as a starting material enables the green, high-yield manufacturing of premium trans-anethole without the costly distillation steps required to remove toxic cis-isomers.

Volatility and Thermal Behavior: Lower Boiling Point for Controlled Release

In the formulation of volatile agrochemicals or fragrances, estragole offers a significantly different thermal release profile compared to its hydroxylated analog, eugenol. Estragole lacks the hydrogen-bonding phenolic hydroxyl group present in eugenol, resulting in a substantially lower boiling point of 215–216 °C [1]. In contrast, eugenol boils at approximately 254 °C. This ~38 °C difference translates to higher volatility and faster release kinetics in spatial repellents, fumigants, or top-note fragrance applications, where eugenol acts more as a slower-releasing base note with higher soil persistence [2].

Evidence DimensionBoiling point and volatility
Target Compound DataBoiling point of 215–216 °C
Comparator Or BaselineEugenol: Boiling point of ~254 °C
Quantified Difference~38 °C lower boiling point
ConditionsStandard atmospheric pressure

Selecting estragole over eugenol is critical for formulations requiring rapid volatilization, such as spatial nematicides or high-impact fragrance top notes.

Synthetic Versatility: Terminal Olefin Reactivity for Hydroaminomethylation

Estragole's isolated terminal double bond allows it to undergo highly efficient hydroaminomethylation (HAM)—a tandem hydroformylation and reductive amination process—to produce valuable linear amines with near 100% atom efficiency [1]. In contrast, internal olefins like trans-anethole are notoriously difficult to hydroformylate due to steric hindrance and conjugation with the aromatic ring, often resulting in negligible yields or requiring extreme pressures. The terminal allyl group of estragole ensures rapid and regioselective functionalization that is practically impossible with propenylbenzene isomers [1].

Evidence DimensionReactivity in hydroformylation/hydroaminomethylation
Target Compound DataReadily undergoes Rh-catalyzed HAM to form linear amines
Comparator Or Baselinetrans-Anethole (internal conjugated olefin): Highly resistant to hydroformylation
Quantified DifferenceEnables tandem amination pathways that fail or require extreme conditions with internal isomers
ConditionsRhodium-catalyzed hydroaminomethylation (CO/H2, amine)

For chemical manufacturers synthesizing complex linear amines or aldehydes, estragole is a mandatory starting material, as its isomer anethole cannot be efficiently hydroformylated.

Green Synthesis of High-Purity trans-Anethole

Estragole is the optimal starting material for the catalytic production of F&F-grade trans-anethole. By utilizing Ru-catalyzed isomerization, manufacturers can achieve near-quantitative yields while completely avoiding the formation of the toxic cis-anethole byproduct that plagues traditional base-catalyzed processes [1].

Precursor for Linear Amines and Aldehydes

Due to its reactive terminal allyl group, estragole is strictly preferred over anethole for tandem hydroformylation and reductive amination (hydroaminomethylation) workflows, enabling the efficient synthesis of specialized linear amines used in pharmaceuticals and advanced materials [2].

Volatile Botanical Agrochemicals and Spatial Fumigants

In the formulation of botanical nematicides and spatial repellents, estragole is selected over eugenol when rapid volatilization is required. Its lower boiling point (215 °C) and lack of a reactive phenolic group ensure faster release kinetics and prevent unwanted oxidative degradation in soil environments [3].

Physical Description

Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992)
Colorless liquid with an odor of anise; [Hawley]
Colourless to light yellow liquid; Anise-like aroma

Color/Form

Liquid
Colorless to light yellow liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 Da

Monoisotopic Mass

148.088815002 Da

Boiling Point

421 °F at 764 mmHg (NTP, 1992)
216 °C at 764 mm Hg
BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg
215.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

178 °F (NTP, 1992)
81 °C (178 °F) - closed cup

Heavy Atom Count

11

Taste

Sweet taste reminiscent of anise (differing from anethole)

Density

0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float
0.965 g/cu cm at 25 °C
0.960-0.968

LogP

log Kow = 3.47 (est)

Odor

Odor reminiscent of anise with a corresponding sweet taste (differing from anethole)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Oil

UNII

9NIW07V3ET

GHS Hazard Statements

Aggregated GHS information provided by 1847 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1847 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1846 of 1847 companies with hazard statement code(s):;
H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (98.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (98.65%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Methoxy-4-(2-propenyl)benzene, also called estragole, is a colorless to light yellow liquid. It has an odor and taste like licorice. It is soluble in water. Estragole is found in many plants and in spices such as basil, anise and tarragon. USE: Estragole is used as a food flavoring and in perfumes. It was used in pesticide products that protected pine and fir trees from beetle infestations; this product is no longer produced or used in the US. EXPOSURE: Workers who use estragole may breathe in mists or have direct skin contact. The general population may be exposed by fragrances, skin contact and consumption of food items containing this compound. If estragole is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: No evidence of skin irritation or allergic rash was observe in volunteers following repeated skin application of diluted estragole. No additional data on the potential for estragole to cause toxic effects in humans were available. Moderate skin irritation was reported in laboratory animals exposed to undiluted estragole. Liver damage was observed in laboratory animals following repeated exposure to moderate oral doses of estragole. Lesions in the nose and stomach were observed following repeated exposure to high oral doses. Increased skeletal malformation, delayed bone development, and decreased fetal weight were observed in laboratory animals exposed to moderate-to-high oral doses during pregnancy that also caused toxicity in the mothers (liver damage, decreased body weight). No evidence of abortion was observed. Data on the potential for estragole to cause infertility in laboratory animals were not available. Liver cancer was observed adult laboratory animals following oral exposure for a short period. Liver tumors were also induced in young laboratory animals exposed to estragole orally or via injection while still nursing or shortly after weaning. The potential for estragole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Toxoplasmosis is caused by Toxoplasma gondii, an obligatory intracellular protozoan. Normally /SRP: of no significant consequence/, T. gondii infections can cause devastating disease in immunosuppressed patients and through congenital infection of newborn babies. Few prophylactic and therapeutic drugs are available to treat these infections. The goal of the present study was to assess the anti-Toxoplasma effects in a congenital and noncongenital model of toxoplasmosis (using ME49 strain), besides assessing immunological changes, in vitro cytotoxicity, and in vivo acute toxicity of commercial estragole and thymol. The congenital experimental model was used with intermediate stages of maternal infection. The serum levels of immunoglobulin (Ig)M, IgG, interleukin (IL)-10, IL-12, and interferon-gamma (IFN-gamma) were quantified from infected and treated C57Bl/6 mice. Estragole and thymol respectively exhibited low to moderate in vivo toxicity and cytotoxicity. Animals treated with estragole showed high IFN-gamma and strong type 1 helper T cell response. Both compounds were active against T. gondii ME49 strain. Furthermore, orally administered estragole in infected pregnant mice improved the weight of offspring compared with untreated controls. Subcutaneous administration of both compounds also increased the weight of mouse offspring born to infected mothers, compared with untreated controls. Estragole and thymol display important anti-Toxoplasma activity. Further studies are needed to elucidate the mechanism of action of these compounds.
/EXPL THER/ The genus Ocimum are used in cooking, however, their essential oils are utilized in traditional medicine as aromatherapy. The present study was carried out to investigate the chemical composition and systemic anti-inflammatory activity of the Ocimum basilicum essential oil (EOOB) and its major component estragole, as well as its possible mechanisms of action. The Ocimum basilicum essential oil was obtained by hydrodistillation and analyzed by GC-MS. The anti-inflammatory action was verified using acute and chronic in vivo tests as paw edema, peritonitis, and vascular permeability and granulomatous inflammation model. The anti-inflammatory mechanism of action was analyzed by the participation of histamine and arachidonic acid pathways. The chemical profile analysis identified fourteen components present in the essential oil, within them: estragole (60.96%). The in vivo test results show that treatment with EOOB (100 and 50 mg/kg) and estragole (60 and 30 mg/kg) significantly reduced paw edema induced by carrageenan and dextran. The smallest doses of EOOB (50 mg/kg) and estragole (30 mg/kg) showed efficacy in the reduction of paw edema induced by histamine and arachidonic acid, vascular permeability inhibition and leukocyte emigration in the peritoneal fluid. These doses were capable of reducing the chronic inflammatory process. The results observed between the EOOB and estragole demonstrate efficacy in anti-inflammatory activity, however, the essential oil is more efficacious in the acute and chronic anti-inflammatory action. This study confirms the therapeutic potential of this plant and reinforces the validity of its use in popular medicine.

Mechanism of Action

Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention.

Vapor Pressure

0.05 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

140-67-0

Absorption Distribution and Excretion

Approximately 20% of a dose of estragole, a naturally occurring flavoring agent, was excreted in the urine of outbred male CD-1 mice as a conjuage (presumably the glucuronide) of 1'-hydroxyestragole. ...

Metabolism Metabolites

The present study investigates interindividual variation in liver levels of the proximate carcinogenic metabolite of estragole, 1'-hydroxyestragole, due to variation in two key metabolic reactions involved in the formation and detoxification of this metabolite, namely 1'-hydroxylation of estragole and oxidation of 1'-hydroxyestragole. Formation of 1'-hydroxyestragole is predominantly catalyzed by P450 1A2, 2A6, and 2E1, and results of the present study support that oxidation of 1'-hydroxyestragole is catalyzed by 17beta-hydroxysteroid dehydrogenase type 2 (17beta-HSD2). In a first approach, the study defines physiologically based biokinetic (PBBK) models for 14 individual human subjects, revealing a 1.8-fold interindividual variation in the area under the liver concentration-time curve (AUC) for 1'-hydroxyestragole within this group of human subjects. Variation in oxidation of 1'-hydroxyestragole by 17beta-HSD2 was shown to result in larger effects than those caused by variation in P450 enzyme activity. In a second approach, a Monte Carlo simulation was performed to evaluate the extent of variation in liver levels of 1'-hydroxyestragole that could occur in the population as a whole. This analysis could be used to derive a chemical-specific adjustment factor (CSAF), which is defined as the 99th percentile divided by the 50th percentile of the predicted distribution of the AUC of 1'-hydroxyestragole in the liver. The CSAF was estimated to range between 1.6 and 4.0, depending on the level of variation that was taken into account for oxidation of 1'-hydroxyestragole. Comparison of the CSAF to the default uncertainty factor of 3.16 for human variability in biokinetics reveals that the default uncertainty factor adequately protects 99% of the population.
The extent of bioactivation of the herbal constituent estragole to its ultimate carcinogenic metabolite 1'-sulfooxyestragole depends on the relative levels of bioactivation and detoxification pathways. The present study investigated the kinetics of the metabolic reactions of both estragole and its proximate carcinogenic metabolite 1'-hydroxyestragole in humans in incubations with relevant tissue fractions. Based on the kinetic data obtained a physiologically based biokinetic (PBBK) model for estragole in human was defined to predict the relative extent of bioactivation and detoxification at different dose levels of estragole. The outcomes of the model were subsequently compared with those previously predicted by a PBBK model for estragole in male rat to evaluate the occurrence of species differences in metabolic activation. The results obtained reveal that formation of 1'-oxoestragole, which represents a minor metabolic route for 1'-hydroxyestragole in rat, is the main detoxification pathway of 1'-hydroxyestragole in humans. Due to a high level of this 1'-hydroxyestragole oxidation pathway in human liver, the predicted species differences in formation of 1'-sulfooxyestragole remain relatively low, with the predicted formation of 1'-sulfooxyestragole being two-fold higher in human compared with male rat, even though the formation of its precursor 1'-hydroxyestragole was predicted to be fourfold higher in human. Overall, it is concluded that in spite of significant differences in the relative extent of different metabolic pathways between human and male rat there is a minor influence of species differences on the ultimate overall bioactivation of estragole to 1'-sulfooxyestragole.
1. The metabolic fates of the naturally occurring food flavors trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-(14)C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of (14)C were in the urine and in the expired air as (14)CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine (14)C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.
The metabolism of the potent carcinogen estragole was investigated in humans after consumption of fennel tea by analyses of its metabolites in blood plasma and urine. Stable isotope dilution assays based on LC-MS/MS detection revealed that 1'-hydroxylation of estragole happened very fast as the concentration of conjugated 1'-hydroxyestragole in urine peaked after 1.5 hr, whereas it was no longer detectable after 10 hr. Besides the formation of less than 0.41% conjugated 1'-hydroxyestragole of the estragole dose administered, the further metabolite p-allylphenol was generated from estragole in a higher percentage (17%). Both metabolites were also detected in blood plasma in less than 0.75-2.5 hr after consumption of fennel tea. In contrast to this, no estragole was present in these samples above its detection limit. From the results, it can be concluded that an excess of the major fennel odorant trans-anethole principally does not interfere with estragole metabolism, whereas influences on the quantitative composition of metabolites cannot be excluded. The presence of a sulfuric acid conjugate of estragole could not be confirmed, possibly due to its high reactivity and lability.
For more Metabolism/Metabolites (Complete) data for 1-Methoxy-4-(2-propenyl)benzene (11 total), please visit the HSDB record page.

Wikipedia

Estragole

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Obtained by fractional distillation of the oil of turpentine or by treating a solution of the same oil in ether with an aqueous solution of mercuric acetate and subsequently heating the aqueous phase with zinc and sodium hydroxide; forms allyl bromide and magnesium p-methoxy phenate in ether.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzene, 1-methoxy-4-(2-propen-1-yl)-: ACTIVE
Concentrations in final products (%): soap usual 0.02, max 0.25; detergent usual 0.002, max 0.03; creams, lotions usual 0.01, max 0.03; perfume usual 0.08, max 0.30.
Main constituent of tarragon oil (estragon oil), the oil from Artemisia dracunculus L., Compositae (esdragon) where it occurs to an extent of 60-75%. ... Occurs also in pine oil and in American turpentine oil.

Analytic Laboratory Methods

In the present study, an efficient and environmental friendly method (called in-syringe reversed dispersive liquid-liquid microextraction (IS-R-DLLME)) was developed to extract three important components (i.e. para-anisaldehyde, trans-anethole and its isomer estragole) simultaneously in different plant extracts (basil, fennel and tarragon), human plasma and urine samples prior their determination using high-performance liquid chromatography. The importance of choosing these plant extracts as samples is emanating from the dual roles of their bioactive compounds (trans-anethole and estragole), which can alter positively or negatively different cellular processes, and necessity to a simple and efficient method for extraction and sensitive determination of these compounds in the mentioned samples. Under the optimum conditions (including extraction solvent: 120 uL of n-octanol; dispersive solvent: 600 uL of acetone; collecting solvent: 1000 uL of acetone, sample pH 3; with no salt), limits of detection (LODs), linear dynamic ranges (LDRs) and recoveries (R) were 79-81 ng/mL, 0.26-6.9 ug/mL and 94.1-99.9%, respectively. The obtained results showed that the IS-R-DLLME was a simple, fast and sensitive method with low level consumption of extraction solvent which provides high recovery under the optimum conditions. The present method was applied to investigate the absorption amounts of the mentioned analytes through the determination of the analytes before (in the plant extracts) and after (in the human plasma and urine samples) the consumption which can determine the toxicity levels of the analytes (on the basis of their dosages) in the extracts.
Estragole was determined in artemisia subdigitata oil by capillary gas chromatography.

Clinical Laboratory Methods

In the present study, an efficient and environmental friendly method (called in-syringe reversed dispersive liquid-liquid microextraction (IS-R-DLLME)) was developed to extract three important components (i.e. para-anisaldehyde, trans-anethole and its isomer estragole) simultaneously in different plant extracts (basil, fennel and tarragon), human plasma and urine samples prior their determination using high-performance liquid chromatography. The importance of choosing these plant extracts as samples is emanating from the dual roles of their bioactive compounds (trans-anethole and estragole), which can alter positively or negatively different cellular processes, and necessity to a simple and efficient method for extraction and sensitive determination of these compounds in the mentioned samples. Under the optimum conditions (including extraction solvent: 120 uL of n-octanol; dispersive solvent: 600 uL of acetone; collecting solvent: 1000 uL of acetone, sample pH 3; with no salt), limits of detection (LODs), linear dynamic ranges (LDRs) and recoveries (R) were 79-81 ng/mL, 0.26-6.9 ug/mL and 94.1-99.9%, respectively. The obtained results showed that the IS-R-DLLME was a simple, fast and sensitive method with low level consumption of extraction solvent which provides high recovery under the optimum conditions. The present method was applied to investigate the absorption amounts of the mentioned analytes through the determination of the analytes before (in the plant extracts) and after (in the human plasma and urine samples) the consumption which can determine the toxicity levels of the analytes (on the basis of their dosages) in the extracts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

BACKGROUND: Anethole and estragole are monoterpene position isomers and constituents of essential oils from aromatic plants and were used in this study with the aim of analyzing their anti-inflammatory activity. METHODS: The anti-edematogenic effects of anethole and estragole were evaluated through plethysmometry in Swiss mice. RESULTS: Anethole inhibited carrageenan-induced edema at doses of 3, 10 and 30 mg/kg from 60 to 240 min after induction. However, the inhibitory effects of estragole were observed only from 60 to 120 min at the two highest doses. Anethole and estragole similarly inhibited edema elicited by substance P, bradykinin, histamine and TNF-alpha but were different in the inhibition of serotonin-elicited edema. In addition, only estragole inhibited sodium nitroprusside-induced edema. CONCLUSIONS: Anethole and estragole showed different profiles in the anti-inflammatory response to substance P, bradykinin, histamine, serotonin and TNF-alpha NO is involved only in the inhibition mechanism of estragole.
SCOPE: The present work investigates whether the previous observation that the basil flavonoid nevadensin is able to inhibit sulfotransferase (SULT)-mediated estragole DNA adduct formation in primary rat hepatocytes could be validated in vivo. METHODS AND RESULTS: Estragole and nevadensin were co-administered orally to Sprague-Dawley rats, at a ratio reflecting their presence in basil. Moreover, previously developed physiologically based biokinetic (PBBK) models to study this inhibition in rat and in human liver were refined by including a submodel describing nevadensin kinetics. Nevadensin resulted in a significant 36% reduction in the levels of estragole DNA adducts formed in the liver of rats. The refined PBBK model predicts the formation of estragole DNA adducts in the liver of rat with less than twofold difference compared to in vivo data and suggests more potent inhibition in the liver of human compared to rat due to less efficient metabolism of nevadensin in human liver and intestine. CONCLUSION: Given the role of the SULT-mediated DNA adduct formation in the hepatocarcinogenicity of estragole, the results of the present study suggest that the likelihood of bioactivation and subsequent adverse effects in rodent bioassays may be lower when estragole is dosed with nevadensin compared to dosing of pure estragole.
Estragole is a natural constituent of several herbs and spices including sweet basil. In rodent bioassays, estragole induces hepatomas, an effect ascribed to estragole bioactivation to 1'-sulfooxyestragole resulting in DNA adduct formation. The present paper identifies nevadensin as a basil constituent able to inhibit DNA adduct formation in rat hepatocytes exposed to the proximate carcinogen 1'-hydroxyestragole and nevadensin. This inhibition occurs at the level of sulfotransferase (SULT)-mediated bioactivation of 1'-hydroxyestragole. The Ki for SULT inhibition by nevadensin was 4 nM in male rat and human liver fractions. Furthermore, nevadensin up to 20 uM did not inhibit 1'-hydroxyestragole detoxification by glucuronidation and oxidation. The inhibition of SULT by nevadensin was incorporated into the recently developed physiologically based biokinetic (PBBK) rat and human models for estragole bioactivation and detoxification. The results predict that co-administration of estragole at a level inducing hepatic tumors in vivo (50 mg/kg bw) with nevadensin at a molar ratio of 0.06, representing the ratio of their occurrence in basil, results in almost 100% inhibition of the ultimate carcinogen 1'-sulfooxyestragole when assuming 100% uptake of nevadensin. Assuming 1% uptake, inhibition would still amount to more than 83%. Altogether these data point at a nevadensin-mediated inhibition of the formation of the ultimate carcinogenic metabolite of estragole, without reducing the capacity to detoxify 1'-hydroxyestragole via glucuronidation or oxidation. These data also point at a potential reduction of the cancer risk when estragole exposure occurs within a food matrix containing SULT inhibitors compared to what is observed upon exposure to pure estragole.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types